(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Description
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a cinnamic acid derivative characterized by a 4-chlorobenzyloxy substituent on the phenyl ring and an α,β-unsaturated carboxylic acid moiety. The (E)-configuration of the double bond is critical for maintaining planar geometry, which influences biological activity and crystallinity .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGUVJWCKSXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392921 | |
| Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879642-82-7 | |
| Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.
Etherification: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzaldehyde.
Knoevenagel Condensation: The 4-((4-chlorobenzyl)oxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-chlorobenzyl)oxy)benzoic acid.
Reduction: Formation of 3-(4-((4-chlorobenzyl)oxy)phenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Key Structural Features :
- 4-Chlorobenzyloxy group : Enhances lipophilicity and may improve membrane permeability.
- Acrylic acid backbone : Enables conjugation reactions and hydrogen bonding.
- Aromatic system : Supports π-π stacking interactions in crystal lattices or protein binding.
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Dichloro Substitution : The 2,4-dichloro analog (323.17 g/mol) may exhibit altered steric and electronic properties, influencing solubility and crystallinity .
- Natural Analog : Caffeic acid, with dihydroxy groups, has lower molecular weight (180.16 g/mol) and higher polarity, limiting bioavailability compared to halogenated derivatives .
Crystallographic and Physicochemical Insights
- Crystallinity: The bromo analog forms monoclinic crystals (density 1.405 g/cm³, CCDC 829447), suggesting similar packing efficiency for the chloro derivative .
- Thermal Stability : Higher halogen atomic weight (Br > Cl) correlates with increased melting points in analogs (e.g., bromo analog m.p. 92–93°C ).
Biological Activity
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a cinnamic acid derivative characterized by a chlorobenzyl ether moiety attached to a phenyl group. Its molecular formula is , with a molecular weight of approximately 316.76 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.76 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways.
- Receptor Interaction : It can modulate the activity of cellular receptors involved in signaling pathways related to inflammation and microbial growth.
- Gene Expression Modulation : The compound has been shown to influence the expression of genes involved in inflammatory responses and cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines via modulation of signaling pathways associated with cell survival and death. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance its potency against specific cancer types.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
-
Antimicrobial Evaluation :
- Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for developing new antimicrobial agents .
- Anticancer Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
